8-Bromo-5-(trifluoromethyl)quinazoline

Medicinal Chemistry Process Chemistry Analytical Chemistry

Ensure reproducibility in your kinase inhibitor lead optimization programs with the exact 8-bromo-5-(trifluoromethyl)quinazoline regioisomer. The electron-withdrawing CF₃ at position 5 modulates hinge-binding interactions with kinase ATP pockets, while the 8-bromo substituent serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-coupling to explore the kinase selectivity pocket. Alternative substitution patterns (e.g., 6-bromo, 4-trifluoromethyl) yield distinct kinase inhibition profiles and divergent lipophilicity, precluding direct substitution in established synthetic routes. This compound provides a validated starting point for PDK1 inhibitor SAR studies benchmarked at an enzymatic IC₅₀ of 5.9 µM. Ideal for optimizing palladium-catalyzed reactions under electron-deficient heteroaromatic conditions. Secure your research supply now to maintain consistency in your medicinal chemistry workflows.

Molecular Formula C9H4BrF3N2
Molecular Weight 277.04 g/mol
Cat. No. B13682909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-(trifluoromethyl)quinazoline
Molecular FormulaC9H4BrF3N2
Molecular Weight277.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C(F)(F)F)C=NC=N2)Br
InChIInChI=1S/C9H4BrF3N2/c10-7-2-1-6(9(11,12)13)5-3-14-4-15-8(5)7/h1-4H
InChIKeyJSVCBBHIZIVBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-(trifluoromethyl)quinazoline: Procurement-Ready Quinazoline Scaffold for Medicinal Chemistry


8-Bromo-5-(trifluoromethyl)quinazoline (CAS not assigned; molecular formula C9H4BrF3N2, molecular weight 277.04 g/mol) is a heterocyclic quinazoline derivative featuring a bromine atom at the 8-position and a trifluoromethyl group at the 5-position . This compound belongs to a privileged scaffold class widely utilized in kinase inhibitor drug discovery, particularly for targeting tyrosine kinases and serine/threonine kinases such as epidermal growth factor receptor (EGFR) and protein kinase D1 (PDK1) [1]. The dual substitution pattern confers distinct electronic and steric properties that differentiate it from mono-substituted or alternative regioisomeric quinazoline analogs, establishing its utility as a versatile building block in medicinal chemistry programs [2].

8-Bromo-5-(trifluoromethyl)quinazoline: Why Simple Quinazoline Substitution Fails


Quinazoline derivatives are not functionally interchangeable due to pronounced position-dependent structure-activity relationships (SAR) governing kinase selectivity, physicochemical properties, and synthetic tractability. The specific 8-bromo-5-trifluoromethyl substitution pattern in this compound is critical: the electron-withdrawing trifluoromethyl group at position 5 modulates the electronic density of the pyrimidine ring, influencing hinge-binding interactions with kinase ATP pockets, while the 8-bromo substituent serves as a versatile handle for further functionalization via cross-coupling chemistry . Alternative substitution patterns (e.g., 6-bromo, 4-trifluoromethyl) yield distinct kinase inhibition profiles and divergent lipophilicity, precluding direct substitution in established synthetic routes or biological assays [1]. Procurement of the exact regioisomer is essential for maintaining reproducibility in lead optimization campaigns and for accessing validated SAR data [2].

8-Bromo-5-(trifluoromethyl)quinazoline: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Increase Relative to 8-Bromoquinazoline Enables Precise Reaction Monitoring

The incorporation of a trifluoromethyl group at the 5-position increases the molecular weight by 68.00 g/mol compared to 8-bromoquinazoline (C8H5BrN2, 209.04 g/mol) . This mass shift provides a distinct LC-MS signal that facilitates unambiguous tracking of this intermediate in multi-step synthetic sequences where multiple quinazoline regioisomers may be present [1].

Medicinal Chemistry Process Chemistry Analytical Chemistry

PDK1 Kinase Inhibition IC50 Value Establishes Baseline Activity for Analog Series

In an enzymatic PDK1 inhibition assay, 8-bromo-5-(trifluoromethyl)quinazoline demonstrated an IC50 value of 5.90 × 10^3 nM (5.9 µM) [1]. While this represents moderate potency, it serves as a defined starting point for structure-based optimization campaigns targeting the PDK1 ATP-binding site, a validated oncology target .

Kinase Inhibitor Oncology Target Validation

Enhanced Lipophilicity (cLogP) Drives Membrane Permeability Differentiation

The presence of the trifluoromethyl group at the 5-position substantially increases the calculated partition coefficient (cLogP) relative to unsubstituted quinazoline or 8-bromoquinazoline [1]. While direct experimental logP data for this exact compound is limited, computational predictions and class-level analysis of trifluoromethylated quinazolines indicate a cLogP increase of approximately 1.0-1.5 log units compared to non-fluorinated analogs [2].

ADME Drug Design Physicochemical Properties

8-Bromo-5-(trifluoromethyl)quinazoline: Validated Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization and PDK1 Target Validation

Researchers pursuing PDK1 kinase inhibitors can utilize this compound as a starting scaffold for structure-activity relationship (SAR) studies. The established enzymatic IC50 of 5.9 µM provides a benchmark for assessing the impact of subsequent substitutions on potency, while the 8-bromo handle enables rapid diversification via Suzuki-Miyaura or Sonogashira cross-coupling to explore the kinase selectivity pocket [1].

Synthetic Methodology Development for Trifluoromethylated Heterocycles

The unique 8-bromo-5-trifluoromethyl substitution pattern presents an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling reactions under electron-deficient heteroaromatic conditions. The distinct molecular weight (277.04 g/mol) facilitates reaction monitoring by LC-MS, enabling high-throughput screening of catalyst systems and reaction parameters .

Medicinal Chemistry Building Block for EGFR and Tyrosine Kinase Programs

Given the established role of quinazoline scaffolds in FDA-approved EGFR inhibitors (e.g., gefitinib, erlotinib), this compound serves as a strategic intermediate for synthesizing novel analogs with potentially improved metabolic stability conferred by the trifluoromethyl group. The 5-position substitution is particularly relevant for modulating hinge-binding interactions with the EGFR ATP pocket [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-5-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.